N-(4-methoxyphenyl)-6-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
Molecular Formula |
C21H17F3N4O4 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C21H17F3N4O4/c1-32-16-7-5-14(6-8-16)26-20(31)17-9-10-19(30)28(27-17)12-18(29)25-15-4-2-3-13(11-15)21(22,23)24/h2-11H,12H2,1H3,(H,25,29)(H,26,31) |
InChI Key |
FTGIJYXFLVGHTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Dihydropyridazine Formation
The dihydropyridazine ring is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid serves as a precursor, which is subsequently functionalized at the N1 and C3 positions. In one protocol, ethyl acetoacetate reacts with hydrazine hydrate under reflux in ethanol to yield the dihydropyridazine core, followed by oxidation to introduce the ketone group.
N-Alkylation and Carbamoylation
Introduction of the [3-(trifluoromethyl)phenyl]carbamoylmethyl group at the N1 position requires selective alkylation. A two-step process is employed:
-
Methylation : The dihydropyridazine nitrogen is alkylated using methyl bromoacetate in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C.
-
Aminolysis : The ester intermediate undergoes aminolysis with 3-(trifluoromethyl)aniline in tetrahydrofuran (THF), catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form the carbamoyl linkage.
Methoxyphenyl Substituent Incorporation
The C3-carboxamide group is introduced via coupling reactions. N-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is activated using thionyl chloride to form the acyl chloride, which reacts with 4-methoxyaniline in dichloromethane at 0–5°C. Yield optimization (78–85%) is achieved by controlling stoichiometry and reaction time.
Reaction Optimization and Conditions
Solvent and Catalyst Selection
-
Hydrolysis Steps : Lithium hydroxide in THF/water mixtures (4:1 v/v) efficiently cleaves ester groups to carboxylic acids, as demonstrated in the synthesis of related dihydropyridazines.
-
Coupling Reactions : DMF is preferred for alkylation due to its high polarity, while THF is used for aminolysis to minimize side reactions.
Temperature and Time Dependence
Table 1: Key Reaction Parameters
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate | Ethanol | 80 | 12 | 72 |
| N-Alkylation | Methyl bromoacetate, K₂CO₃ | DMF | 60 | 6 | 68 |
| Carbamoylation | EDC, HOBt | THF | 25 | 24 | 81 |
| Methoxyphenyl coupling | SOCI₂, 4-methoxyaniline | DCM | 0–5 | 3 | 85 |
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (1:3 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >98% purity.
Spectroscopic Validation
Table 2: Analytical Data Comparison
| Technique | Key Peaks/Values | Significance |
|---|---|---|
| ¹H-NMR | δ 3.81 (s, 3H) | Methoxy group confirmation |
| ¹³C-NMR | δ 164.8 (C=O) | Carboxamide carbonyl |
| LC-MS | 426.37 [M+H]⁺ | Molecular weight verification |
Challenges and Mitigation Strategies
Trifluoromethyl Group Stability
The electron-withdrawing trifluoromethyl group can destabilize intermediates during alkylation. Using low temperatures (0–5°C) and inert atmospheres (N₂) prevents decomposition.
Regioselectivity in Coupling
Competing reactions at the N1 and N2 positions of dihydropyridazine are minimized by employing bulky bases (e.g., DBU) to direct alkylation to the N1 site.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(4-methoxyphenyl)-6-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The table below highlights critical structural and physicochemical distinctions between the target compound and its analogs:
Impact of Substituents on Bioactivity and Physicochemical Properties
Trifluoromethyl (CF3) vs. Trifluoromethoxy (OCF3): The target compound's 3-CF3 group provides strong electron-withdrawing effects and hydrophobic interactions, enhancing binding to hydrophobic pockets .
Carbamoyl Methyl Linker vs. Benzyl Linker:
- The carbamoyl methyl group (-CH2-C(=O)-NH-) in the target compound enables hydrogen bonding with target proteins, a feature absent in the benzyl-linked analog (). This difference likely improves target affinity and selectivity .
Methoxyphenyl vs. Chlorophenyl Groups:
- The 4-methoxyphenyl group in the target compound enhances solubility compared to chlorophenyl analogs (), which are more lipophilic and may exhibit higher toxicity .
Positional Isomerism (3-CF3 vs. 4-CF3):
- Substitution at the 3-position (meta) of the phenyl ring may optimize steric compatibility with enzyme active sites compared to para-substituted analogs, as seen in docking studies (Glide XP scoring) .
Biological Activity
N-(4-methoxyphenyl)-6-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure features a dihydropyridazine core substituted with various functional groups that influence its biological properties. The presence of trifluoromethyl and methoxy groups are particularly noteworthy due to their electronic effects, which can enhance or modulate activity against biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. For instance, the trifluoromethyl group is known to increase lipophilicity, potentially enhancing membrane permeability and bioavailability. Furthermore, studies suggest that the methoxy group may influence receptor binding affinity and selectivity.
Biological Activity
- Anticancer Activity :
- Enzyme Inhibition :
- Anti-inflammatory Properties :
Structure-Activity Relationship Studies
Table 1 summarizes the key findings from SAR studies related to similar compounds:
| Compound Structure | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 4-Oxoquinoline Derivative | Anticancer | 10.5 | Effective against MCF-7 cells |
| Trifluoromethyl-substituted | Cholinesterase Inhibition | 19.2 | Moderate activity against AChE |
| Methoxy-substituted Phenyl | Anti-inflammatory | 13.2 | Reduced activity due to steric hindrance |
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyridazine derivatives demonstrated that compounds with the trifluoromethyl substituent exhibited enhanced cytotoxicity in vitro compared to their non-fluorinated counterparts. The mechanism was attributed to increased apoptosis in cancer cells as evidenced by flow cytometry analysis.
Case Study 2: Enzyme Interaction
Docking studies have revealed that the trifluoromethyl group facilitates hydrogen bonding with active site residues of cholinesterases, leading to competitive inhibition. This highlights the importance of electronic properties in drug design for targeting specific enzymes.
Q & A
Q. What are the critical steps and considerations for synthesizing this compound with high purity and yield?
Methodological Answer:
- Core Reaction Sequence : Begin with the pyridazinone core synthesis via cyclization of precursors like 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Use coupling agents (e.g., HATU/DIPEA) to introduce the trifluoromethylphenyl carbamoyl group ().
- Optimization : Control reaction temperature (0°C for sensitive intermediates) and employ saturated NaHCO₃ for workup to stabilize acidic protons ().
- Purification : Column chromatography (silica gel) with gradient elution (hexane/EtOAc) followed by recrystallization in EtOH/water yields >90% purity ().
Q. Which analytical techniques are most robust for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl and trifluoromethyl groups). Key signals: δ 8.2 ppm (pyridazinone C-H), δ 3.8 ppm (methoxy) ().
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) to assess purity (>95%) and detect hydrolytic byproducts ().
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are accessible ().
Advanced Research Questions
Q. How can computational docking predict binding modes and affinity to biological targets like proteasomes or kinases?
Methodological Answer:
- Protocol : Use Glide XP (Schrödinger Suite) with hydrophobic enclosure scoring. Prepare the ligand (OPLS4 force field) and protein (e.g., Trypanosoma cruzi proteasome, PDB: 6MS9). Include explicit water molecules in the binding pocket ().
- Validation : Compare docking poses with co-crystallized inhibitors (RMSD < 2.0 Å). Calculate MM-GBSA binding energies (ΔG < -40 kcal/mol suggests high affinity) ().
Q. How to resolve contradictions in biological activity data across enzyme inhibition vs. cell-based assays?
Methodological Answer:
- Assay Design :
- Troubleshooting : Check membrane permeability (logP > 3.5) and metabolic stability (microsomal incubation) to explain discrepancies ().
Q. What strategies optimize multi-step synthesis yields for gram-scale production?
Methodological Answer:
- Process Chemistry :
- Yield Improvement : Replace chromatographic purification with acid-base extraction (e.g., 1M HCl wash to remove unreacted amines) ().
Q. How to design a structure-activity relationship (SAR) study targeting the trifluoromethyl and methoxyphenyl groups?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
